molecular formula C19H20O5 B1673254 Hirsutenone CAS No. 41137-87-5

Hirsutenone

Cat. No.: B1673254
CAS No.: 41137-87-5
M. Wt: 328.4 g/mol
InChI Key: VWHYFMQKJYFLCC-DUXPYHPUSA-N
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Description

Dehydrohirsutanonol is a naturally occurring phenolic compound that belongs to the class of diarylheptanoids. It is isolated from various plant sources, including Alnus firma. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-fibrotic activity, which makes it a promising candidate for treating liver fibrosis .

Mechanism of Action

Target of Action

Hirsutenone, also known as Hirsutanone, is a bioactive compound that primarily targets Akt1/2 , PI3K, and ERK1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival .

Mode of Action

This compound interacts with its targets in a unique way. It exhibits anti-cancer effects against prostate cancer through a direct physical inhibition of Akt1/2 . Furthermore, it attenuates adipogenesis by binding directly to PI3K and ERK1 in a non-ATP competitive manner .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses melanin synthesis by dual inhibition of tyrosinase activity and the CREB/MITF pathway leading to the expression of melanogenic enzymes . In addition, it enhances the apoptotic effect of TRAIL on ovarian carcinoma cell lines by increasing the activation of the caspase-8- and Bid-dependent pathways and the mitochondria-mediated apoptotic pathway .

Pharmacokinetics

It’s known that the compound is labile in aqueous solutions . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has several molecular and cellular effects. It suppresses human prostate cancer by targeting Akt1 and 2 , and it induces apoptotic cell death in both PC3 and LNCaP cells . Moreover, it causes CDDP-dependent apoptosis in chemoresistant cells by ubiquitin-proteasome-dependent X-linked inhibitor of apoptosis degradation and by enhancing the translocation of apoptosis-inducing factor from the mitochondria to the nucleus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability was improved through inclusion complexation with β-cyclodextrin . .

Biochemical Analysis

Biochemical Properties

Hirsutenone interacts with various biomolecules in biochemical reactions. It has been found to inhibit Akt1/2, key proteins involved in cell survival and proliferation . This inhibition is achieved through direct binding in an adenosine triphosphate (ATP)-noncompetitive manner .

Cellular Effects

This compound has been shown to have potent effects on various types of cells. In human thyroid cancer cells, it led to potent cell proliferation inhibition and induced apoptotic effects . In ovarian carcinoma cell lines, this compound enhanced the apoptotic effect of TRAIL, a protein that induces apoptosis in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It causes CDDP-dependent apoptosis in chemoresistant cells by ubiquitin-proteasome-dependent X-linked inhibitor of apoptosis degradation and by enhancing the translocation of apoptosis-inducing factor from the mitochondria to the nucleus . This is influenced by upstream Akt activity, linking this compound-dependent PI3K inhibition with downstream effects on apoptosis-inducing factor, X-linked inhibitor of apoptosis, and apoptosis .

Temporal Effects in Laboratory Settings

It has been found that this compound led to potent cell proliferation inhibition along with reducing cancer colony formation in a dose-dependent manner .

Metabolic Pathways

It is known to inhibit the PI3K/Akt pathway, which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Subcellular Localization

Given its effects on mitochondrial function and its role in apoptosis, it is likely that it interacts with components of the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrohirsutanonol can be synthesized through several methods, including the oxidation of secondary alcohols and the ozonolysis of alkenes. One common synthetic route involves the use of Grignard reagents to form the desired alcohol, followed by oxidation to yield the ketone .

Industrial Production Methods: Industrial production of dehydrohirsutanonol typically involves the extraction from plant sources, followed by purification processes such as chromatography. The scalability of this method depends on the availability of the plant material and the efficiency of the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: Dehydrohirsutanonol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Reactions with nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include various substituted diarylheptanoids, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Dehydrohirsutanonol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dehydrohirsutanonol is unique due to its specific anti-fibrotic activity, which is not as prominent in other similar compounds. Its ability to modulate fibrotic pathways makes it a valuable compound for therapeutic research, particularly in the context of liver fibrosis .

Properties

IUPAC Name

(E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHYFMQKJYFLCC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873736
Record name Hirsutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41137-87-5
Record name Hirsutenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41137-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hirsutenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041137875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hirsutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hirsutenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HIRSUTENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ04K2MMM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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